Letrozole

概要

説明

レトゾールは、フェマラなどのブランド名で販売されている、非ステロイド系アロマターゼ阻害剤であり、主に閉経後の女性におけるホルモン依存性乳がんの治療に使用されます . 1986年に特許を取得し、1996年に医療用途で承認されました . レトゾールは、アンドロゲンをエストロゲンに変換する酵素であるアロマターゼを阻害することにより作用し、それにより体内のエストロゲンレベルを低下させます .

2. 製法

合成経路と反応条件: レトゾールの調製には、いくつかの重要なステップが含まれます。

出発物質: 合成は、p-クロロベンゾニトリルとp-トルニトリルから始まります。

アルキル化: 最初のステップでは、これらの化合物をアルカリ性条件下で反応させて中間体を生成します。

臭素化: 中間体は臭素化反応を受け、臭素化された化合物を生成します。

縮合: この臭素化された化合物は、次に4-アミノ-1,2,4-トリアゾールと縮合されます。

工業的生産方法: レトゾールの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスには、穏やかな反応条件、簡単な操作、高収率、良好な化学選択性などの利点があり、工業用途に適しています .

3. 化学反応解析

反応の種類: レトゾールは、以下を含むさまざまな化学反応を受けます。

酸化: レトゾールは酸化されてさまざまな代謝物を生成できます。

還元: 還元反応は、レトゾールに存在するニトリル基を修飾できます。

置換: 置換反応は芳香環で起こり、さまざまな誘導体につながる可能性があります。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、還元によく使用されます。

置換試薬: ハロゲンやその他の求電子剤は、置換反応に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、レトゾールのさまざまな酸化、還元、置換誘導体が含まれ、それらは異なる薬理学的特性を持つ可能性があります .

4. 科学研究への応用

レトゾールは、科学研究において幅広い用途があります。

化学: アロマターゼ阻害の研究や、新しいアロマターゼ阻害剤の開発のためのモデル化合物として使用されます。

生物学: レトゾールは、さまざまな生物学的プロセスや疾患におけるエストロゲンの役割を研究するために使用されます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of letrozole involves several key steps:

Starting Materials: The synthesis begins with p-chlorobenzonitrile and p-tolunitrile.

Alkylation: The initial step involves reacting these compounds under alkaline conditions to form an intermediate.

Bromination: The intermediate undergoes a bromination reaction to form a brominated compound.

Condensation: This brominated compound is then condensed with 4-amino-1,2,4-triazole.

Diazotization: Finally, diazotization is performed to remove the amino group, yielding this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple operations, high yield, and good chemical selectivity, making it suitable for industrial applications .

化学反応の分析

Types of Reactions: Letrozole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the nitrile groups present in this compound.

Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

科学的研究の応用

Letrozole has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying aromatase inhibition and for developing new aromatase inhibitors.

Biology: this compound is used to study the role of estrogen in various biological processes and diseases.

作用機序

レトゾールは、アンドロゲンをエストロゲンに変換する酵素であるアロマターゼを阻害することで作用します。アロマターゼのシトクロムP450サブユニットのヘム基に結合することにより、レトゾールはこの変換を触媒する酵素の働きを阻害します。 これはエストロゲンレベルの有意な低下につながり、エストロゲン依存性腫瘍の治療に有益です .

類似化合物との比較

レトゾールは、アロマターゼ阻害剤として知られる薬物群に属しています。類似の化合物には、以下が含まれます。

アナストロゾール: 類似の有効性を持つ別の非ステロイド系アロマターゼ阻害剤ですが、薬物動態が異なります。

エクゼメスタン: 酵素に不可逆的に結合するステロイド系アロマターゼ阻害剤。

タモキシフェン: アロマターゼ阻害剤ではありませんが、タモキシフェンは、エストロゲン受容体に作用しますが、異なるメカニズムを通じて作用するため、レトゾールと比較されることがよくあります.

レトゾールの独自性: レトゾールは、アロマターゼ阻害に対する高い効力と選択性で独自です。 周辺組織におけるアロマターゼのほぼ完全な阻害を生じることが示されており、他のアロマターゼ阻害剤と比較して、エストロゲンの抑制が大きいことが関連付けられています .

生物活性

Letrozole is a third-generation aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its biological activity is characterized by its potent inhibition of aromatase, an enzyme crucial for estrogen biosynthesis, which plays a significant role in the growth of estrogen-dependent tumors.

This compound selectively inhibits aromatase, leading to a significant reduction in circulating estrogen levels. This action is particularly important in postmenopausal women, where estrogen production predominantly occurs through the conversion of androgens to estrogens via aromatase in peripheral tissues such as adipose tissue.

- Potency Comparison : In various studies, this compound has been shown to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in intact rodent cells and human cancer cell lines .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid and complete absorption with a mean absolute bioavailability of approximately 99.9%.

- Distribution : Large volume of distribution (1.87 L/kg) and about 60% protein binding, primarily to albumin.

- Metabolism : Metabolized by CYP-450 isoenzymes (CYP 3A4 and CYP 2A6) into an inactive carbinol metabolite.

- Half-life : The terminal half-life is about 42 hours, allowing for once-daily dosing .

Case Studies and Trials

- PO25 Trial : This study compared this compound to tamoxifen in advanced breast cancer patients. This compound demonstrated a median time to progression (TTP) of 9.4 months compared to 6.0 months for tamoxifen (p < 0.0001), with an objective response rate (ORR) of 32% versus 21% for tamoxifen (p = 0.0002) .

- MA.17 Trial : In this phase III trial assessing this compound as an extended adjuvant therapy after tamoxifen, this compound significantly reduced the risk of recurrence by 43% compared to placebo (p = 0.00008). The study included over 5,000 patients and highlighted the long-term benefits of this compound following initial tamoxifen therapy .

- FACE Trial : This ongoing trial aims to evaluate the clinical benefits of this compound for postmenopausal women with hormone receptor-positive early breast cancer at increased risk for recurrence .

Comparative Potency Data

The following table summarizes the comparative potency of this compound against other aromatase inhibitors:

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| This compound | 0.07 | Highest |

| Anastrozole | 0.82 | Lower |

| Aminoglutethimide | 20 | Lowest |

Adverse Effects and Tolerability

This compound is generally well-tolerated compared to other treatments like megestrol acetate, showing fewer serious adverse events and less weight gain . Common side effects include hot flashes, joint pain, and fatigue, which are consistent with estrogen deprivation.

特性

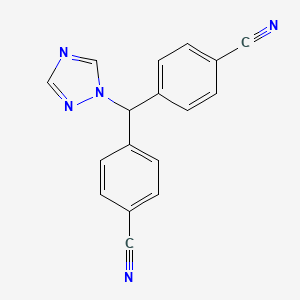

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023202 | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water, 7.99e-02 g/L | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Letrozole is a non-steroidal type II aromatase inhibitor. It blocks the active site, and therefore the electron transfer chain of CYP19A1. This competitive inhibition prevents the conversion of androgens to estrogen. This action leads to a reduction in uterine weight and elevated leuteinizing hormone. In postmenopausal women, the action of aromatase is responsible for the majority of estrogen production. With reduced availability of estrogen, estrogen-dependant tumors regress. Third generation aromatase inhibitors do not significantly affect cortisol, aldosterone, and thyroxine levels., Letrozole is a nonsteroidal competitive inhibitor of the aromatase enzyme system; it inhibits the conversion of androgens to estrogens. In adult nontumor- and tumor-bearing female animals, letrozole is as effective as ovariectomy in reducing uterine weight, elevating serum LH, and causing the regression of estrogen-dependent tumors. In contrast to ovariectomy, treatment with letrozole does not lead to an increase in serum FSH. Letrozole selectively inhibits gonadal steroidogenesis but has no significant effect on adrenal mineralocorticoid or glucocorticoid synthesis. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. Treatment of women with letrozole significantly lowers serum estrone, estradiol and estrone sulfate and has not been shown to significantly affect adrenal corticosteroid synthesis, aldosterone synthesis, or synthesis of thyroid hormones. | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellowish crystalline powder | |

CAS No. |

112809-51-5 | |

| Record name | Letrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Letrozole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | letrozole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LETROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LKK855W8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184-185 °C, 181-183 °C, 184 - 185 °C | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。